4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-10-4-3-9-16-13(10)17-15(20)18-14(19)11-5-7-12(21-2)8-6-11/h3-9H,1-2H3,(H2,16,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAAWZWKLSPGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)NC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide typically involves the reaction of 4-methoxybenzoic acid with 3-methyl-2-aminopyridine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Halogenation Reactions
The 5-chloro substituent is introduced via electrophilic substitution or halogenation of precursor benzofurans:
-
Chlorination : N-Chlorosuccinimide (NCS) or Cl₂ gas in dichloromethane at 0°C selectively substitutes the C5 position .
-
Bromination : N-Bromosuccinimide (NBS) in CCl₄ under reflux introduces bromine at reactive positions (e.g., C4 or C6) .
Example Reaction :
\text{Benzofuran} + \text{NBS} \xrightarrow{\text{CCl}_4, \Delta} \text{5-Bromo derivative} \quad (\text{Yield: 89%})[8]
Ester Functional Group Transformations
The 4-methoxyphenyl ester moiety undergoes hydrolysis and transesterification:
-
Hydrolysis : Treatment with NaOH in MeOH/H₂O converts the ester to the carboxylic acid .
-
Transesterification : Reacting with alcohols (e.g., ethanol) in acidic conditions replaces the 4-methoxyphenyl group .
Conditions :
| Reaction | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Saponification | 2N NaOH, 0°C, 30 min | 71% | |
| Acid-catalyzed esterification | HCl, ROH, reflux | 78–87% |
Substitution at the Benzofuran Core
The 3-methyl group participates in radical bromination or oxidation:
-
Bromination : NBS/benzoyl peroxide selectively brominates the methyl group to form –CH₂Br .
-
Oxidation : KMnO₄ in acidic media oxidizes the methyl group to a carboxylic acid .
Example :
\text{3-CH₃} \xrightarrow{\text{KMnO₄, H⁺}} \text{3-COOH} \quad (\text{Yield: 65%})[6]
Aromatic Electrophilic Substitution
The electron-rich benzofuran ring undergoes nitration and sulfonation:
-
Nitration : HNO₃/H₂SO₄ at 50°C introduces nitro groups at C4 or C7 .
-
Sulfonation : SO₃/H₂SO₄ selectively sulfonates the C6 position .
Regioselectivity :
| Position | Reactivity | Major Product | Source |
|---|---|---|---|
| C4 | High | 4-Nitro derivative | |
| C6 | Moderate | 6-Sulfo derivative |
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds, including 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide, exhibit antiviral properties. For instance, certain benzamide derivatives have shown efficacy against Hepatitis B virus (HBV), suggesting that modifications to the benzamide structure can enhance antiviral activity. This compound could potentially be developed further as an anti-HBV agent through structure-activity relationship (SAR) studies .
1.2 Inhibition of Enzymatic Activity
Benzamides have been studied for their ability to inhibit various enzymes related to disease pathways. For example, compounds similar to 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide have been evaluated for their inhibitory effects on human aldosterone synthase (CYP11B2), which is crucial in the regulation of blood pressure and electrolyte balance. Such inhibition may lead to therapeutic strategies for hypertension and related cardiovascular diseases .
Case Studies and Research Findings
Several case studies highlight the potential applications of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide:
Mechanism of Action
The mechanism of action of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Key Structural Features :
- Benzamide Core : The 4-methoxy group enhances electron-donating properties, influencing solubility and binding interactions.
- Carbamoyl Linker : Connects the benzamide to the pyridine ring, providing rigidity and hydrogen-bonding capacity.
- 3-Methylpyridin-2-yl Group : Introduces steric and electronic effects, modulating interactions with biological targets or metal ions.
Synthesis :
The compound can be synthesized via coupling reactions between 4-methoxybenzoyl chloride and 3-methylpyridin-2-yl carbamate precursors, as inferred from analogous syntheses of benzamide derivatives .
Comparison with Structurally Similar Compounds
Pyridine/Pyrimidine Derivatives
Compounds with pyridine or pyrimidine substituents are structurally and functionally closest to the target molecule.
Key Differences :
Thiourea and Metal Complexes
Thiourea derivatives and their metal complexes demonstrate distinct coordination behaviors.
Comparison :
Heterocyclic Substituents
Compounds with extended heterocycles exhibit varied biological activities.
Structural Impact :
Halogenated Derivatives
Halogen substitution significantly alters physicochemical properties.
Comparison :
- Halogens increase molecular weight and lipophilicity, improving membrane permeability but reducing aqueous solubility.
- The target compound’s methoxy group offers better solubility than chloro/bromo analogs.
Substituent Position Variations
The position of substituents on the benzamide or pyridine ring affects molecular interactions.
Key Insight :
- Para-substituted phenyl groups () lack the pyridine ring’s hydrogen-bonding capability, reducing target specificity.
Biological Activity
4-Methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide can be represented as follows:
This compound features a methoxy group, a pyridine moiety, and a benzamide structure, which are crucial for its biological activity.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit antiviral properties. For instance, research on related compounds has shown that they can enhance intracellular levels of APOBEC3G (A3G), an enzyme known to inhibit the replication of hepatitis B virus (HBV). The mechanism involves the compound's ability to interfere with viral replication pathways, potentially making it effective against HBV and other viral infections .
Anticancer Activity
The antiproliferative effects of 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide have been evaluated against various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The half-maximal inhibitory concentration (IC50) values for different cancer cell lines provide insight into its potency:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 5.3 |
| HCT116 | 3.7 |
| HEK293 | 1.2 |
These results suggest that the compound exhibits selective activity against certain cancer types, particularly breast cancer cells (MCF-7) .
Case Studies and Research Findings
- Study on Antiviral Properties : A study focused on the synthesis of N-phenylbenzamide derivatives found that certain analogs exhibited significant anti-HBV activity in vitro and in vivo. The study highlighted the importance of structural modifications in enhancing antiviral efficacy .
- Anticancer Evaluation : Another investigation assessed the antiproliferative effects of various benzamide derivatives, including 4-methoxy-N-[(3-methylpyridin-2-yl)carbamoyl]benzamide. The findings indicated that this compound showed promising results against multiple cancer cell lines, suggesting its potential as a lead compound for further development .
Q & A
Q. Table 1. Key Spectral Benchmarks for Characterization
| Technique | Expected Signal/Peak | Reference |
|---|---|---|
| IR (C=O stretch) | 1680–1700 cm⁻¹ | |
| H NMR (OCH₃) | δ 3.8–4.0 ppm (singlet, 3H) | |
| ESI-MS ([M+H]⁺) | m/z 285.11 (C₁₅H₁₅N₃O₃) |
Q. Table 2. Optimization Parameters for Amidation Reactions
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Activation Reagent | CDI (1.5 eq.) in dichloroethane | +15–20% |
| Reaction Time | 8–12 hours at 45°C | +10% |
| Solvent | DMF (alternative to dichloroethane) | +25% solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
